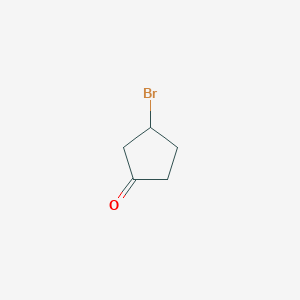

3-Bromocyclopentanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromocyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXQOYLMFYTBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromocyclopentanone, a valuable intermediate in organic synthesis. The document details a primary synthetic route via the conjugate addition of hydrogen bromide to cyclopentenone. It further outlines the key analytical techniques for the structural elucidation and purity assessment of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers in academia and industry engaged in synthetic chemistry and drug development.

Introduction

This compound is a functionalized cyclic ketone that serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a reactive bromine atom at the β-position relative to the carbonyl group, allows for a variety of subsequent chemical transformations. This makes it a key intermediate in the preparation of various carbocyclic compounds, including analogs of natural products and pharmacologically active molecules. The regioselective synthesis and thorough characterization of this compound are crucial for its effective utilization in multi-step synthetic campaigns. This guide presents a detailed protocol for its synthesis and a comprehensive analysis of its spectroscopic and physical properties.

Synthesis of this compound

The most direct and regioselective method for the synthesis of this compound is the conjugate addition of hydrogen bromide (HBr) to cyclopentenone. This reaction proceeds via a Michael-type addition, where the nucleophilic bromide ion attacks the β-carbon of the α,β-unsaturated ketone.

Synthesis Pathway

The overall reaction is as follows:

Caption: Synthesis of this compound from cyclopentenone.

Experimental Protocol

Materials:

-

Cyclopentenone

-

Hydrogen bromide (33% in acetic acid or as a gas)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel (if using HBr in acetic acid)

-

Gas dispersion tube (if using HBr gas)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentenone (1.0 eq) in a minimal amount of a suitable solvent like anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of hydrogen bromide (1.1 eq) to the stirred solution. If using HBr gas, it can be bubbled through the solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₇BrO |

| Molecular Weight | 163.01 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 100130-08-3 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of related compounds and general spectroscopic principles.

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | m | 1H | CH-Br (C3-H) |

| ~2.8 - 3.0 | m | 2H | CH₂ adjacent to C=O (C2-H) |

| ~2.3 - 2.6 | m | 2H | CH₂ adjacent to C=O (C5-H) |

| ~2.1 - 2.3 | m | 2H | CH₂ (C4-H) |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C=O (C1) |

| ~45 - 50 | CH-Br (C3) |

| ~35 - 40 | CH₂ adjacent to C=O (C2) |

| ~30 - 35 | CH₂ adjacent to C=O (C5) |

| ~25 - 30 | CH₂ (C4) |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkane) |

| ~1740-1750 | C=O stretching (ketone) |

| ~1450 | CH₂ bending |

| ~600-700 | C-Br stretching |

3.2.4. Mass Spectrometry (MS)

| m/z Ratio | Assignment |

| 162/164 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 83 | [M - Br]⁺, Loss of bromine radical |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺, further fragmentation |

Characterization Workflow

The logical flow for the characterization of synthesized this compound is outlined below.

Caption: Workflow for the characterization of this compound.

Safety Precautions

-

This compound is expected to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrogen bromide is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

-

Cyclopentenone is a lachrymator and should be handled with care in a fume hood.

-

Follow standard laboratory safety procedures for handling all chemicals and equipment.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound via the conjugate addition of HBr to cyclopentenone. Furthermore, it has provided a comprehensive overview of the analytical techniques and expected data for the thorough characterization of the product. The information presented herein should serve as a valuable resource for chemists in various fields requiring this important synthetic intermediate.

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclopentanone is a halogenated cyclic ketone that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive ketone and a carbon-bromine bond, makes it a valuable building block for the construction of more complex molecular architectures, particularly functionalized cyclopentane (B165970) and cyclopentene (B43876) derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, reactivity, and key reaction mechanisms. Due to the limited availability of experimental data in publicly accessible resources, this guide presents a combination of computed data and information extrapolated from closely related compounds, alongside established chemical principles.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-bromocyclopentan-1-one | [1] |

| CAS Number | 100130-08-3 | [1] |

| Molecular Formula | C₅H₇BrO | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| Canonical SMILES | C1CC(=O)CC1Br | [1] |

| InChI Key | DDXQOYLMFYTBGW-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 0.9 | [1] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |

| Rotatable Bond Count (Computed) | 0 | [1] |

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. Characterization of this compound would typically rely on standard spectroscopic techniques.

Chemical Properties and Reactivity

This compound is a reactive molecule, with its chemistry dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom. This makes it susceptible to a variety of nucleophilic attacks and base-induced rearrangements.

Nucleophilic Substitution

The carbon atom attached to the bromine is an electrophilic center, making it a target for nucleophilic substitution reactions. Strong nucleophiles can displace the bromide ion via an Sₙ2 mechanism. The stereochemistry of this reaction is influenced by the cyclic nature of the substrate.

Favorskii Rearrangement

One of the most significant reactions of α-halo ketones like this compound is the Favorskii rearrangement. In the presence of a base (e.g., hydroxide (B78521) or alkoxide), this compound can undergo a ring contraction to form cyclobutanecarboxylic acid or its derivatives.[2] The reaction proceeds through a cyclopropanone (B1606653) intermediate.[2]

The mechanism involves the formation of an enolate at the α'-position (C5), which then undergoes an intramolecular Sₙ2 reaction to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon leads to the opening of the strained three-membered ring, resulting in the more stable carbanion, which is then protonated to yield the final product.

Caption: Mechanism of the Favorskii Rearrangement of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce in readily accessible literature. However, a general procedure for the synthesis of a structurally similar compound, 2-bromocyclopentanone (B1279250), can be adapted. Additionally, a general protocol for the Favorskii rearrangement is provided.

Synthesis of α-Bromocyclopentanones (Representative Protocol)

This protocol is based on the synthesis of 2-bromocyclopentanone and can be considered a representative method for the α-bromination of cyclopentanone.

Materials:

-

Cyclopentanone

-

Bromine

-

Water

Procedure:

-

A mixture of cyclopentanone, water, and 1-chlorobutane is prepared in a reaction vessel.

-

The mixture is cooled to approximately 1°C.

-

Bromine is added dropwise to the stirred mixture over a period of 2 hours, maintaining the temperature at 1°C.

-

The resulting mixture is agitated at the same temperature for an extended period (e.g., 24 hours).

-

After the reaction is complete, additional water and 1-chlorobutane are added, and the mixture is stirred.

-

The organic and aqueous phases are separated. The organic phase, containing the 2-bromocyclopentanone product, is collected.

Caption: Representative workflow for the synthesis of an α-bromocyclopentanone.

Favorskii Rearrangement (General Protocol)

This is a general procedure for the Favorskii rearrangement of an α-halo ketone.[3]

Materials:

-

α-Halo ketone (e.g., this compound)

-

Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) (MeOH)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A fresh solution of sodium methoxide in methanol is prepared and cooled to 0°C under an inert atmosphere.

-

The α-halo ketone, dissolved in anhydrous diethyl ether, is transferred to the NaOMe solution at 0°C.

-

The reaction mixture is warmed to room temperature and then heated to reflux (e.g., 55°C) for several hours.

-

After cooling, the reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel flash chromatography.[3]

Safety and Handling

Based on supplier information for CAS number 100130-08-3, this compound is classified as a hazardous substance.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Researchers and drug development professionals should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

References

Spectroscopic Profile of 3-Bromocyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 3-Bromocyclopentanone. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are predicted based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | Quintet | 1H | H-3 (CHBr) |

| ~2.8 | Multiplet | 2H | H-2 (CH₂) |

| ~2.5 | Multiplet | 2H | H-5 (CH₂) |

| ~2.2 | Multiplet | 2H | H-4 (CH₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~210 | C=O (C-1) |

| ~50 | CHBr (C-3) |

| ~40 | CH₂ (C-2) |

| ~35 | CH₂ (C-5) |

| ~30 | CH₂ (C-4) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1750 | Strong | C=O Stretch (Ketone, 5-membered ring) |

| ~1450 | Medium | CH₂ Bend |

| ~650 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 162/164 | High | [M]⁺ (Molecular Ion, due to ⁷⁹Br/⁸¹Br isotopes) |

| 83 | Moderate | [M - Br]⁺ |

| 55 | High | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[1][2]

-

To ensure homogeneity, gently vortex or swirl the vial until the sample is fully dissolved.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift calibration.[3]

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[4]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

-

For ¹H NMR, acquire the spectrum using a pulse angle of 30-45 degrees with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a 30° pulse angle and a 4-second acquisition time are recommended for molecules in this molecular weight range.[5]

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

2. Data Acquisition (FTIR):

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the prepared salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The characteristic strong absorption for a saturated aliphatic ketone appears around 1715 cm⁻¹.[6] For a five-membered ring ketone like cyclopentanone, this is shifted to a higher frequency, around 1750 cm⁻¹.[7][8]

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction.[9]

-

Utilize Electron Impact (EI) ionization, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9][10]

2. Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection and Spectrum Generation:

-

An electron multiplier or other detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each m/z value.

-

A key feature for bromine-containing compounds is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11][12]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for professionals engaged in the synthesis, analysis, and application of this compound, facilitating a deeper understanding of its chemical properties through spectroscopic techniques.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. inchemistry.acs.org [inchemistry.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3-Bromocyclopentanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclopentanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom at the β-position to the carbonyl group allows for a range of chemical transformations, making it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies with experimental protocols, and its applications in the development of therapeutic agents.

Introduction and Historical Context

The precise historical discovery of this compound is not prominently documented in readily available literature, suggesting it may have emerged as a synthetic intermediate from foundational studies in organic chemistry rather than a landmark discovery. Its significance grew with the increasing demand for functionalized cyclopentane (B165970) rings in natural product synthesis and drug discovery.

Unlike its isomer, 2-Bromocyclopentanone, which is readily prepared by the direct bromination of cyclopentanone (B42830) at the more reactive α-carbon, the synthesis of this compound requires a more strategic approach. The development of synthetic routes to this β-bromo ketone has been crucial for its application as a versatile precursor in various synthetic campaigns.

Synthetic Methodologies

The most common and regioselective method for the synthesis of this compound is the conjugate addition of hydrogen bromide (HBr) to 2-cyclopenten-1-one (B42074). This reaction proceeds via a Michael addition, where the nucleophilic bromide ion attacks the β-carbon of the α,β-unsaturated ketone.

Synthesis via Conjugate Addition to 2-Cyclopenten-1-one

This method is the most widely employed for the preparation of this compound due to its efficiency and high regioselectivity.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

2-Cyclopenten-1-one

-

Hydrogen bromide (33% in acetic acid or gaseous HBr)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

A solution of 2-cyclopenten-1-one in a suitable anhydrous solvent (e.g., diethyl ether) is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C.

-

Hydrogen bromide (as a solution in acetic acid or as a gas) is added dropwise or bubbled through the cooled solution with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically 70-90% | General synthetic literature |

| Boiling Point | 75-78 °C at 10 mmHg | Supplier data |

| ¹H NMR (CDCl₃, ppm) | δ 4.6-4.8 (m, 1H), 2.2-2.8 (m, 6H) | Predicted spectra |

| ¹³C NMR (CDCl₃, ppm) | δ 208.0, 48.0, 38.0, 35.0, 33.0 | Predicted spectra |

| IR (neat, cm⁻¹) | ~1745 (C=O stretch) | Typical ketone absorption |

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of a variety of biologically active molecules, most notably prostaglandins (B1171923) and antiviral agents. The bromine atom acts as a good leaving group for nucleophilic substitution reactions and facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

Prostaglandin (B15479496) Synthesis

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The cyclopentanone ring is a core structural motif in many prostaglandins. This compound can be used as a precursor to introduce side chains at the C3 position of the cyclopentanone ring, a crucial step in the total synthesis of various prostaglandin analogues.

Figure 2: Role in Prostaglandin Synthesis.

Antiviral Agents

The cyclopentane ring is also a feature of several carbocyclic nucleoside analogues that exhibit antiviral activity. These compounds mimic natural nucleosides and can interfere with viral replication. This compound can be a starting material for the synthesis of the cyclopentyl core of these antiviral agents.

Conclusion

This compound, while not as readily accessible as its 2-bromo isomer, is a synthetic intermediate of considerable value. Its preparation via the conjugate addition of HBr to 2-cyclopenten-1-one provides a reliable and regioselective route to this important building block. Its utility in the synthesis of complex and biologically active molecules, including prostaglandins and antiviral agents, underscores its importance for researchers and professionals in the fields of organic synthesis and drug development. The detailed synthetic protocol and compiled data in this guide are intended to facilitate its practical application in the laboratory.

3-Bromocyclopentanone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclopentanone is a halogenated cyclic ketone of interest in organic synthesis and drug development. As with many alpha-halo ketones, this compound is expected to be reactive and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for this compound, drawing from available data on analogous compounds.

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, based on data for 2-Bromocyclopentanone, it is prudent to handle it as a substance with the following potential hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrO | PubChem[1] |

| Molecular Weight | 163.01 g/mol | PubChem[1] |

| IUPAC Name | 3-bromocyclopentan-1-one | PubChem[1] |

| CAS Number | 100130-08-3 | PubChem[1] |

Toxicological Information

Specific toxicological data for this compound is limited. The information below is based on the potential hazards of alpha-halo ketones and data for 2-Bromocyclopentanone. Halogenated ketones can be irritating and may have sensitizing properties. Some studies suggest that halogenated hydrocarbons can have adverse effects on the reproductive system.[2]

| Exposure Route | Potential Health Effects |

| Inhalation | May cause respiratory irritation. |

| Skin Contact | Causes severe skin burns. |

| Eye Contact | Causes serious eye damage. |

| Ingestion | Harmful if swallowed. |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of alpha-halo ketones, all work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3] A comprehensive risk assessment should be performed before commencing any new experimental procedure.

Engineering Controls:

-

Work exclusively in a chemical fume hood with a tested and certified face velocity.

-

Ensure a safety shower and eyewash station are readily accessible and unobstructed.

Personal Protective Equipment (PPE):

| Protection Type | Required Equipment | Specifications and Rationale |

| Eye & Face Protection | Chemical safety goggles and a face shield. | Must be worn at all times to protect against splashes and vapors. A face shield provides an additional layer of protection for the entire face. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for integrity before each use. For prolonged contact, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste. |

| Body Protection | Flame-retardant lab coat or chemical-resistant coveralls. | A fully fastened lab coat provides a primary barrier. For larger quantities or tasks with a higher splash risk, chemical-resistant coveralls are recommended. Do not allow contaminated clothing to leave the workplace. |

| Respiratory Protection | Not typically required when using a chemical fume hood. | If work must be performed outside of a fume hood, a full-face respirator with an appropriate organic vapor cartridge is mandatory. |

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to take in case of exposure to this compound.

References

An In-depth Technical Guide to the Solubility of 3-Bromocyclopentanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-bromocyclopentanone, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and outlines the necessary safety precautions for handling this compound.

Introduction to this compound

This compound is a brominated cyclic ketone with the chemical formula C₅H₇BrO.[1] Its molecular structure, featuring a polar carbonyl group and a halogen atom on a nonpolar carbocyclic ring, imparts a moderate polarity that dictates its solubility in various organic solvents. This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and natural products.[2] Understanding its solubility is crucial for reaction setup, purification processes like crystallization and chromatography, and formulation development.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. The molecular structure of this compound includes:

-

A polar carbonyl group (C=O): This group can participate in dipole-dipole interactions.

-

A bromine atom: This adds to the polarity and molecular weight of the molecule.

-

A nonpolar cyclopentane (B165970) ring: This hydrocarbon portion contributes to its solubility in nonpolar solvents.

Based on these features, the expected solubility of this compound in different classes of organic solvents is as follows:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): this compound is expected to be highly soluble in these solvents due to strong dipole-dipole interactions between the solvent and the carbonyl group of the solute.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol, Isopropanol): Good solubility is anticipated due to dipole-dipole interactions. While this compound cannot donate hydrogen bonds, the oxygen of the carbonyl group can act as a hydrogen bond acceptor.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Chloroform): Moderate to good solubility is expected. While the polar groups are present, the nonpolar cyclopentane ring allows for favorable van der Waals interactions with nonpolar solvents. For instance, a similar compound, 3-bromocyclohexanone, is expected to have extensive solubility in common organic solvents like ethanol, diethyl ether, and chloroform.[3]

-

Water: Due to the predominantly nonpolar hydrocarbon structure, this compound is expected to have limited solubility in water.[3]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of this compound, both qualitatively and quantitatively.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, chloroform, acetone, ethanol, methanol, water)

-

Small test tubes

-

Vortex mixer

-

Spatula or micropipette

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[5]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

Record your observations.

A systematic approach to qualitative analysis can be employed to classify the compound based on its solubility in a series of solvents, as illustrated in the workflow diagram below.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method determines the exact concentration of a saturated solution at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Constant temperature bath (e.g., shaker bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance

-

Oven

Procedure:

-

Prepare a series of vials, each containing a known volume of the chosen solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution with excess solid is formed.

-

Seal the vials and place them in a constant temperature bath. Agitate the vials for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of this compound and below its decomposition temperature until a constant weight is achieved.

-

Weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/100 mL or mol/L.

Data Presentation

The following table is a template for recording quantitative solubility data for this compound. As no specific experimental data is available in the literature, this table is presented as a guide for researchers to populate with their own findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Example: Hexane | 25 | Hypothetical Value | Hypothetical Value |

| Example: Acetone | 25 | Hypothetical Value | Hypothetical Value |

| Example: Ethanol | 25 | Hypothetical Value | Hypothetical Value |

Visualizations

Logical Workflow for Qualitative Solubility Testing

Caption: A flowchart illustrating the logical progression for qualitative solubility testing of an organic compound.

Experimental Workflow for Quantitative Solubility Determination

Caption: A step-by-step workflow for the gravimetric determination of quantitative solubility.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably a fume hood.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[6] Store the compound in a tightly closed container in a cool, dry place away from heat and ignition sources.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

References

- 1. This compound | C5H7BrO | CID 56994100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. Buy 3-Bromocyclohexanone | 62784-60-5 [smolecule.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols: Synthesis of Functionalized Cyclopentanones from 3-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclopentanone is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide array of functionalized cyclopentanone (B42830) and cyclopentenone derivatives. Its structure, featuring both a ketone and a reactive secondary bromide, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of functionalized cyclopentanones via nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions of this compound. These derivatives are key intermediates in the synthesis of prostaglandins, pharmaceutical agents, and other biologically active molecules.

Introduction

The cyclopentanone ring is a common structural motif in numerous natural products and synthetic compounds with significant biological activity. The ability to introduce diverse functional groups onto this scaffold is of paramount importance in medicinal chemistry and drug development. This compound is an excellent electrophilic substrate for various synthetic transformations, including nucleophilic substitution at the C3 position and elimination to form cyclopentenone. Furthermore, it can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This document outlines key synthetic strategies for the derivatization of this compound, complete with experimental protocols and data presentation.

Synthetic Pathways from this compound

The primary synthetic routes for functionalizing this compound include nucleophilic substitution, elimination, and Suzuki cross-coupling. The choice of reaction pathway depends on the desired final product and the nature of the reagents used.

Caption: Overview of synthetic transformations of this compound.

Nucleophilic Substitution Reactions

Direct displacement of the bromide in this compound with various nucleophiles provides a straightforward route to 3-substituted cyclopentanones. These reactions typically proceed via an S_N2 mechanism.

General Workflow for Nucleophilic Substitution

Caption: General experimental workflow for nucleophilic substitution.

Data Presentation: Nucleophilic Substitution

| Nucleophile | Product | Solvent | Base (if any) | Temp (°C) | Time (h) | Yield (%) |

| Sodium Azide (B81097) (NaN₃) | 3-Azidocyclopentanone | DMF | - | 60 | 4 | 85-95 |

| Benzylamine | 3-(Benzylamino)cyclopentanone | Acetonitrile | K₂CO₃ | 80 | 12 | 70-85 |

| Sodium Thiophenoxide | 3-(Phenylthio)cyclopentanone | Ethanol | - | 25 | 2 | >90 |

| Morpholine | 3-Morpholinocyclopentanone | THF | Et₃N | 65 | 16 | 65-80 |

Note: Yields are typical and may vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 3-Azidocyclopentanone

-

Reaction Setup: To a solution of this compound (1.0 mmol, 163 mg) in 5 mL of dimethylformamide (DMF) in a round-bottom flask, add sodium azide (1.2 mmol, 78 mg).

-

Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed (typically 4 hours), cool the reaction to room temperature and pour it into 20 mL of water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Elimination Reactions

Treatment of this compound with a suitable base leads to an elimination reaction, yielding cyclopent-2-en-1-one, a valuable intermediate in organic synthesis.

Mechanism of Elimination

The elimination of HBr from this compound typically proceeds through an E2 mechanism, where a base abstracts a proton from the carbon alpha to the carbonyl group, followed by the concerted departure of the bromide ion.

Application Notes and Protocols: 3-Bromocyclopentanone as a Potential Precursor in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes outline a plausible synthetic strategy for the utilization of 3-bromocyclopentanone in the synthesis of prostaglandins (B1171923), a critical class of lipid compounds with broad physiological and medicinal applications. While not a classically documented starting material in seminal prostaglandin (B15479496) syntheses, this compound can be envisioned as a viable precursor to key cyclopentenone intermediates, which are central to established synthetic routes. This document provides a detailed, albeit hypothetical, protocol for the conversion of this compound into a prostaglandin scaffold, based on well-established chemical transformations.

Introduction: The Role of Cyclopentenone Intermediates

The synthesis of prostaglandins often converges on the construction of a substituted cyclopentanone (B42830) ring, to which the characteristic upper (α) and lower (ω) side chains are appended. A common and powerful strategy involves the conjugate addition of an organocuprate reagent, carrying the lower side chain, to an α,β-unsaturated cyclopentenone. This key carbon-carbon bond-forming reaction establishes the prostaglandin backbone. This compound, through a dehydrobromination reaction, can serve as a precursor to the requisite 2-cyclopentenone intermediate.

Proposed Synthetic Pathway Overview

The proposed synthetic route from this compound to a prostaglandin intermediate involves two key transformations:

-

Dehydrobromination: Elimination of hydrogen bromide from this compound to generate the α,β-unsaturated ketone, 2-cyclopentenone.

-

Conjugate Addition: 1,4-addition of a vinyl organocuprate reagent (containing the lower prostaglandin side chain) to the 2-cyclopentenone intermediate.

This is followed by trapping of the resulting enolate to introduce the upper side chain, a common strategy in prostaglandin synthesis.

Experimental Protocols

Synthesis of 2-Cyclopentenone from this compound (via Dehydrobromination)

This protocol describes the elimination of HBr from this compound to yield 2-cyclopentenone. The procedure is analogous to the dehydrobromination of α-haloketones.

Materials:

-

This compound

-

Lithium Carbonate (Li₂CO₃)

-

Lithium Bromide (LiBr)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add lithium carbonate (1.2 eq) and lithium bromide (1.2 eq).

-

Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-cyclopentenone.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of a Prostaglandin Intermediate via Conjugate Addition

This protocol details the conjugate addition of a model vinyl organocuprate to 2-cyclopentenone. The specific organocuprate will depend on the desired prostaglandin target. Here, we use a generic vinylcuprate for illustrative purposes.

Materials:

-

2-Cyclopentenone (from step 3.1)

-

Vinyllithium (B1195746) or vinylmagnesium bromide

-

Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

Part A: Preparation of the Organocuprate Reagent (Gilman Reagent)

-

In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.0 eq) in anhydrous THF at -78 °C.

-

Slowly add a solution of vinyllithium (2.0 eq) in THF to the stirred suspension.

-

Allow the mixture to stir at -78 °C for 30-60 minutes, during which the solution may change color, indicating the formation of the lithium divinylcuprate.

Part B: Conjugate Addition

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2-cyclopentenone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add the freshly prepared organocuprate solution from Part A to the solution of 2-cyclopentenone via cannula.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude 3-vinylcyclopentanone derivative.

-

The resulting enolate can be trapped with a suitable electrophile to introduce the upper side chain before workup.

Data Presentation

The following tables provide illustrative quantitative data for the proposed synthetic sequence. These values are based on typical yields and reaction times for analogous transformations reported in the literature and should be considered as representative examples.

Table 1: Illustrative Data for the Dehydrobromination of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | Li₂CO₃, LiBr | DMF | 130 | 4 | 75-85 |

Table 2: Illustrative Data for the Conjugate Addition to 2-Cyclopentenone

| Enone | Organocuprate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Cyclopentenone | Lithium Divinylcuprate | THF | -78 | 2 | 80-90 |

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationships between the key steps.

Caption: Proposed synthetic workflow from this compound.

Caption: Logical flow of the experimental protocol.

Application Notes and Protocols for the Synthesis of Cyclopentenone from 3-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenone and its derivatives are pivotal structural motifs in a vast array of biologically active natural products and pharmaceuticals. Their versatile reactivity makes them valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures. One common synthetic route to cyclopentenones involves the dehydrobromination of brominated cyclopentanones. This document provides detailed application notes and a generalized protocol for the formation of cyclopentenone from 3-bromocyclopentanone, with a focus on the underlying principles of the reaction and practical experimental considerations.

Reaction Principle: Dehydrobromination of this compound

The conversion of this compound to cyclopentenone is achieved through a base-mediated elimination reaction, specifically a dehydrobromination. This reaction involves the removal of a hydrogen atom and the adjacent bromine atom to form a carbon-carbon double bond. A critical aspect of this transformation is the potential for the formation of two constitutional isomers: cyclopent-2-en-1-one and cyclopent-3-en-1-one. The regiochemical outcome is highly dependent on the reaction conditions, most notably the nature of the base employed.[1]

Regioselectivity: Formation of Cyclopent-2-en-1-one vs. Cyclopent-3-en-1-one

The dehydrobromination of this compound can proceed via two distinct pathways, leading to either the thermodynamically more stable conjugated ketone (cyclopent-2-en-1-one) or the kinetically favored, non-conjugated ketone (cyclopent-3-en-1-one).

-

Cyclopent-2-en-1-one (Zaitsev Product): This α,β-unsaturated ketone is the more stable isomer due to the conjugation between the double bond and the carbonyl group. Its formation is generally favored under thermodynamic control, typically employing a non-sterically hindered base. The reaction proceeds through the removal of a proton from the C2 position.

-

Cyclopent-3-en-1-one (Hofmann Product): This β,γ-unsaturated ketone is the less stable isomer. Its formation can be favored under kinetic control, often through the use of a sterically hindered (bulky) base. The bulky base will preferentially abstract the more sterically accessible proton at the C4 position.

The choice of base is therefore a crucial parameter to control the regioselectivity of the elimination reaction.

Generalized Experimental Protocol

While a specific, detailed protocol for the dehydrobromination of this compound is not extensively reported, the following generalized procedure is based on established methods for the analogous 2-bromocyclopentanone. Researchers should consider this as a starting point, and optimization of reaction conditions may be necessary to achieve desired yields and product selectivity.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Base (e.g., Lithium Carbonate for the Zaitsev product, or a bulky base like Potassium tert-butoxide for the Hofmann product)

-

Lithium Bromide (optional, often used with Li₂CO₃)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the selected base (e.g., 1.5 equivalents of lithium carbonate). If using lithium carbonate, lithium bromide (0.1 equivalents) can be added as a co-catalyst. The flask is then flushed with an inert gas.

-

Addition of Solvent and Substrate: Add anhydrous DMF to the flask to create a suspension of the base. Begin stirring the mixture. To this suspension, add this compound (1.0 equivalent) dissolved in a small amount of anhydrous DMF.

-

Reaction: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the chosen base and solvent and should be monitored by a suitable technique (e.g., TLC or GC-MS). Stir the reaction mixture at this temperature for 2-6 hours, or until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired cyclopentenone isomer(s).

Data Presentation

The expected products and influencing factors for the dehydrobromination of this compound are summarized in the table below. Note that yields are highly dependent on the specific reaction conditions and may require optimization.

| Starting Material | Base | Expected Major Product | Isomer Type | Rationale |

| This compound | Lithium Carbonate (non-hindered) | Cyclopent-2-en-1-one | Zaitsev (conjugated) | Formation of the more stable, thermodynamically favored product. |

| This compound | Potassium tert-butoxide (bulky) | Cyclopent-3-en-1-one | Hofmann (non-conjugated) | Steric hindrance favors abstraction of the more accessible proton. |

Visualizations

Caption: Reaction pathways for the dehydrobromination of this compound.

Caption: Generalized experimental workflow for cyclopentenone synthesis.

References

Application Notes and Protocols: Favorskii Rearrangement of 3-Bromocyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Favorskii rearrangement is a powerful chemical reaction that facilitates the conversion of α-halo ketones to carboxylic acid derivatives, often accompanied by a skeletal rearrangement.[1] In the case of cyclic α-halo ketones, this reaction serves as an elegant method for ring contraction, providing access to smaller carbocyclic frameworks.[1][2] This application note details the Favorskii rearrangement of 3-bromocyclopentanone to yield cyclobutanecarboxylic acid and its derivatives. These products are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. The cyclobutane (B1203170) motif is a key structural component in various approved drugs, where it can enhance potency, selectivity, and pharmacokinetic properties.[3]

Applications in Medicinal Chemistry and Drug Development

Cyclobutanecarboxylic acid and its derivatives, the products of the Favorskii rearrangement of this compound, are versatile building blocks in the synthesis of complex molecular architectures with significant biological activity.

Key applications include:

-

Scaffolds for Bioactive Molecules: The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold in drug design. It can serve as a bioisosteric replacement for other groups, influencing the conformation of the molecule and its interaction with biological targets.

-

Synthesis of Approved Pharmaceuticals: Cyclobutanecarboxylic acid is a crucial intermediate in the synthesis of several marketed drugs. Notable examples include:

-

Development of Novel Therapeutics: Researchers are actively exploring cyclobutane derivatives for a range of therapeutic areas. Urea, hydrazide, and amide derivatives of cyclobutanecarboxylic acid have been investigated for their central nervous system depressant, myorelaxant, antitremorine, and anticonvulsant activities.[4] Furthermore, 1-aminocyclobutane-1-carboxylic acid derivatives have been incorporated into peptides to create novel analogs with potential immunomodulatory and other biological activities.[5]

Reaction Mechanism and Experimental Data

The Favorskii rearrangement of this compound proceeds through a proposed cyclopropanone (B1606653) intermediate. The reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860) in methanol, to yield the corresponding methyl ester of the ring-contracted product, methyl cyclobutanecarboxylate.

The generally accepted mechanism involves the following steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the carbon atom adjacent to the carbonyl group, forming an enolate.

-

Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a strained bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: A nucleophile, such as a methoxide ion from the sodium methoxide, attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.

-

Protonation: The carbanion is protonated by the solvent (e.g., methanol) to yield the final product, methyl cyclobutanecarboxylate.[2]

Quantitative Data

| Parameter | Value/Condition | Notes |

| Starting Material | This compound | α-halo ketone |

| Base | Sodium Methoxide (NaOMe) | Typically 1.1 to 2.2 equivalents |

| Solvent | Anhydrous Methanol (MeOH) / Diethyl Ether (Et₂O) | Anhydrous conditions are crucial for good yields. |

| Temperature | 0 °C to reflux (approx. 55 °C) | The reaction is often initiated at a lower temperature and then heated. |

| Reaction Time | 2 - 6 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| Product | Methyl cyclobutanecarboxylate | The corresponding ester of the ring-contracted carboxylic acid. |

| Typical Yield | 60-80% | Yields can vary depending on the specific reaction conditions and purity of reagents. |

Experimental Protocols

The following is a generalized protocol for the Favorskii rearrangement of an α-bromocycloalkanone to its corresponding methyl ester, adapted for this compound.[2]

Synthesis of Methyl Cyclobutanecarboxylate

Materials:

-

This compound

-

Sodium metal (Na)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Flame-dried round-bottom flasks with stir bars

-

Reflux condenser

-

Oil bath

-

Ice bath

-

Cannula or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add anhydrous methanol. Cool the flask in an ice bath. Carefully add sodium metal (2.2 equivalents relative to the starting ketone) in small portions to the cold methanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

-

Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation of the Reaction: While maintaining the sodium methoxide solution at 0 °C in the ice bath, slowly transfer the solution of this compound via cannula or syringe. A white precipitate may form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at approximately 55 °C. Stir the mixture vigorously for 4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool it to 0 °C in an ice bath. Dilute the mixture with diethyl ether. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine all the organic layers and wash them with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl cyclobutanecarboxylate. The crude product can be further purified by distillation or flash column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the Favorskii rearrangement.

Experimental Workflow

Caption: Experimental workflow for the synthesis of methyl cyclobutanecarboxylate.

References

Application Notes and Protocols: 3-Bromocyclopentanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 3-bromocyclopentanone as a versatile building block in medicinal chemistry. It includes detailed application notes, experimental protocols for the synthesis of key bioactive molecules, and a summary of their biological activities.

Introduction

This compound is a valuable synthetic intermediate characterized by a five-membered carbocyclic ring bearing a ketone functional group and a bromine atom. This combination of functionalities allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of complex molecules with significant therapeutic potential. Its primary applications lie in the synthesis of carbocyclic nucleoside analogues with potent antiviral and antineoplastic activities, as well as in the construction of prostaglandin (B15479496) precursors.

Application Notes

Synthesis of Carbocyclic Nucleoside Analogues

The replacement of the furanose oxygen atom in nucleosides with a methylene (B1212753) group affords carbocyclic nucleosides. This structural modification confers several advantageous properties, including increased metabolic stability towards phosphorylases, enhanced lipophilicity, and often, potent biological activity. This compound serves as a key precursor to the cyclopentane (B165970) core of these analogues.

Key Therapeutic Targets:

-

Antiviral Agents: Carbocyclic nucleosides derived from this compound precursors have demonstrated significant activity against a broad spectrum of viruses. A primary molecular target for many of these compounds is S-adenosylhomocysteine (SAH) hydrolase .[1][2][3]

-

Antineoplastic Agents: Several carbocyclic nucleoside analogues exhibit potent anticancer properties, often through the induction of apoptosis or cell cycle arrest.[3]

Examples of Bioactive Molecules:

-

3-Deazaneplanocin (B1662806) A and its Analogues: These compounds are potent inhibitors of SAH hydrolase and have shown significant antiviral activity.[4][5] The bromo-substituted derivatives, such as 3-bromo-3-deazaneplanocin, also exhibit antiviral properties.[4]

-

Carbocyclic Pyrimidine (B1678525) Nucleosides: Analogues containing pyrimidine bases have also been synthesized and show inhibitory activity against SAH hydrolase.[6]

Precursor to Prostaglandins

Prostaglandins are a class of lipid compounds involved in various physiological processes, including inflammation, blood flow, and the formation of blood clots. The cyclopentanone (B42830) core is a central feature of many prostaglandins. This compound can be utilized as a starting material for the synthesis of prostaglandin precursors through reactions such as the Favorskii rearrangement, which facilitates ring contraction of α-halo ketones to form cyclopentanecarboxylic acid derivatives.[7][8]

Quantitative Data

The following tables summarize the biological activity of various carbocyclic nucleoside analogues, many of which can be conceptually derived from this compound-based synthetic routes.

Table 1: Antiviral Activity of 3-Deazaneplanocin Analogues

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6′-Fluoroneplanocin A | Vesicular Stomatitis Virus (VSV) | - | 0.43 | - | - | [6] |

| 6′-Fluoro-3-deazaneplanocin | Ebola (Zaire) | Vero | < 0.36 | 125 | > 347 | [4] |

| N9-2,6-Dibromo-3-deazaneplanocin | Influenza A (H1N1) | - | 7.0 | > 100 | > 14.3 | [4] |

| N7-6-Azido-3-deazaneplanocin | Influenza A (H1N1) | - | 22.5 | > 100 | > 4.4 | [4] |

| N7-6-Azido-3-deazaneplanocin | Influenza A (H3N2) | - | 25.3 | > 100 | > 3.9 | [4] |

| 7-Deazaneplanocin A Analogue 24 | Hepatitis B Virus (HBV) | - | 0.3 | - | - | [9] |

| 7-Deazaneplanocin A Analogue 2 | Hepatitis C Virus (HCV) | - | 1.8 | - | - | [9] |

Table 2: Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase

| Compound | IC50 (µM) | Reference |

| 6′-Fluoroneplanocin A | 0.24 | [6][10] |

| Neplanocin A | 0.00839 | [1] |

Signaling Pathways and Mechanisms

The primary mechanism of action for the antiviral activity of many carbocyclic nucleosides derived from this compound precursors is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the recycling of SAH to homocysteine and adenosine. The inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the 5'-capping of viral mRNA, a critical step for viral replication and protein synthesis.[1][2]

Caption: Inhibition of SAH hydrolase by carbocyclic nucleoside analogues.

Experimental Protocols

Protocol 1: Generalized Synthesis of a Carbocyclic Nucleoside Analogue via Mitsunobu Reaction

This protocol describes a general method for the coupling of a functionalized cyclopentanol (B49286) intermediate (which can be derived from this compound) with a nucleobase using the Mitsunobu reaction.[11][12][13][14][15][16]

Workflow Diagram:

Caption: Generalized workflow for carbocyclic nucleoside synthesis.

Materials:

-

Functionalized cyclopentanol intermediate (1.0 eq)

-

Nucleobase (e.g., N6,N6-bis(tert-butoxycarbonyl)adenine) (1.2 eq)

-

Triphenylphosphine (B44618) (PPh3) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Reagents for deprotection (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the functionalized cyclopentanol intermediate and the protected nucleobase in anhydrous THF.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine to the stirred solution.

-

Mitsunobu Coupling: Slowly add DIAD or DEAD dropwise to the reaction mixture. The solution may change color (e.g., to a pale orange).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification of Coupled Product: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the protected carbocyclic nucleoside.

-

Deprotection: Dissolve the purified protected nucleoside in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Add the deprotection reagent (e.g., TFA or HCl in methanol) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Purification: Concentrate the reaction mixture and purify the final carbocyclic nucleoside analogue by column chromatography or recrystallization.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Generalized Favorskii Rearrangement for Ring Contraction

This protocol outlines a general procedure for the Favorskii rearrangement of an α-halocyclopentanone, such as a derivative of this compound, to a cyclopropanecarboxylic acid derivative, a potential precursor for prostaglandins.[7][8][17]

Materials:

-

α-Bromocyclopentanone derivative (1.0 eq)

-

Sodium methoxide (B1231860) (NaOMe) (1.1 eq)

-

Anhydrous methanol (B129727) (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous methanol at 0 °C.

-

Reaction Setup: In a separate flask, dissolve the α-bromocyclopentanone derivative in anhydrous methanol.

-

Initiation of Reaction: Slowly add the sodium methoxide solution to the solution of the α-bromocyclopentanone derivative at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Workup and Quenching: Cool the reaction mixture to 0 °C and dilute with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting methyl cyclopropanecarboxylate (B1236923) derivative by column chromatography or distillation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for the synthesis of biologically active carbocyclic nucleosides and prostaglandin analogues underscores its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to design novel therapeutic agents.

References

- 1. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neplanocin A. Actions on S-adenosylhomocysteine hydrolase and on hormone synthesis by GH4C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neplanocin A, a potent inhibitor of S-adenosylhomocysteine hydrolase, potentiates granulocytic differentiation of acute promyelocytic leukemia cells induced by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-deazaneplanocin A, a powerful inhibitor of S-adenosylhomocysteine hydrolase with potent and selective in vitro and in vivo antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and anti-hepatitis B virus and anti-hepatitis C virus activities of 7-deazaneplanocin A analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 13. auburn.edu [auburn.edu]

- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]